molecular formula C9H12O3 B2772808 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 340164-19-4

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2772808
CAS No.: 340164-19-4
M. Wt: 168.192
InChI Key: RSGYKULVFGGLSM-KVSKUHBBSA-N
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Description

8-Oxobicyclo[321]octane-3-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3 It is characterized by a unique structure that includes a bicyclo[321]octane core with an oxo group at the 8-position and a carboxylic acid group at the 3-position

Properties

IUPAC Name

8-oxobicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYKULVFGGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further transformations to yield the desired compound.

Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Chemical Reactions Analysis

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates results in the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds can then undergo further reactions, such as interrupted Nazarov cyclization, to yield diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes.

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of complex natural products and pharmaceuticals. One notable approach involves the use of Stille cross-coupling protocols, which have been employed to synthesize derivatives of 8-oxabicyclo[3.2.1]octane. These methods allow for the introduction of various substituents at specific positions on the bicyclic framework, resulting in compounds with diverse biological activities.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Notable Products
Stille CouplingHigh3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters
Gold-Catalyzed Cascade85-91Cortistatins and other natural products
Samarium Iodide ReductionVaried2β-carbomethoxy-3-biaryl derivatives

Research has highlighted the biological significance of derivatives of 8-oxobicyclo[3.2.1]octane, particularly in the context of monoamine transporters. For instance, compounds synthesized from this scaffold have shown promising inhibition profiles against the dopamine transporter (DAT) and serotonin transporter (SERT), which are crucial targets for treating conditions like cocaine addiction.

Case Study: Binding Affinity Analysis

A series of 3β-aryl-8-oxabicyclo[3.2.1]octane derivatives were evaluated for their binding affinities:

  • Compound : 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octanes
  • Ki (nM) : DAT = 0.49, SERT = 2.19

These results indicate a significant selectivity for DAT over SERT, suggesting potential for development as therapeutic agents for cocaine dependence .

Pharmaceutical Applications

The compound's derivatives are being explored as potential medications for various neurological disorders due to their ability to modulate neurotransmitter systems effectively.

Table 2: Potential Therapeutic Applications

ConditionTargeted MechanismNotable Compounds
Cocaine AddictionDAT Inhibition3β-(4-Heteroarylphenyl)-8-oxabicyclo[3.2.1]octane
DepressionSERT ModulationBenzothiophene substituted compounds
Other Neurological DisordersDual Action on DAT and SERTVarious synthesized diastereomers

Research Trends and Future Directions

Ongoing research is focused on optimizing the synthesis of 8-oxobicyclo[3.2.1]octane derivatives to enhance their biological activity and selectivity for specific targets. New methodologies are being developed to streamline the production process while maintaining high yields and purity.

Emerging Techniques

Innovative synthetic strategies such as asymmetric synthesis and cascade reactions are being investigated to create more complex analogs with improved pharmacological profiles . Additionally, structure-activity relationship studies continue to inform the design of new compounds that may lead to effective treatments for addiction and other mental health disorders.

Mechanism of Action

The mechanism of action of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological processes. For instance, the oxo group at the 8-position and the carboxylic acid group at the 3-position can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share a similar bicyclic core but differ in the functional groups attached to the core structure. The presence of different functional groups can significantly influence the chemical reactivity and biological activity of these compounds.

Biological Activity

Overview

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a bicyclic framework with a carboxylic acid group, allows for diverse interactions with biological targets, making it a subject of interest in drug development.

The compound's chemical reactivity is primarily influenced by its carboxylic acid group, which facilitates various interactions with enzymes and receptors. The oxo group also plays a crucial role in the compound's reactivity and biological effects.

Neuroactive Properties

Research indicates that this compound and its derivatives exhibit notable neuroactive properties. Specifically, certain derivatives have demonstrated selective binding profiles in inhibition studies related to dopamine transporters (DAT) and serotonin transporters (SERT). This suggests potential applications in treating neurological disorders such as addiction and depression .

Table 1: Binding Affinities of Selected Derivatives

Compound NameDAT Inhibition (nM)SERT Inhibition (nM)Selectivity Ratio (DAT/SERT)
2β-Carbomethoxy-3β-(2-naphthyl)-8-oxabicyclo[3.2.1]octane0.492.194.47
2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane1.12.52.27

These findings indicate that modifications to the bicyclic scaffold can significantly influence biological activity, particularly regarding neurotransmitter systems .

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationships of various derivatives of this compound. For instance, the introduction of different aryl substituents at the 3-position has been shown to affect the inhibitory potency against DAT and SERT, highlighting the importance of substituent choice in optimizing biological activity .

Table 2: Summary of SAR Findings

Substituent TypeDAT Potency (nM)SERT Potency (nM)
ArylVariesVaries
HeteroarylHigher selectivity for SERT observedLower selectivity for DAT

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds derived from this compound:

  • Study on Biaryl Derivatives : A series of biaryl-substituted compounds were synthesized using Stille coupling protocols, demonstrating significant inhibition profiles against DAT with selectivity ratios favoring SERT inhibition .
  • Evaluation of Anti-inflammatory Effects : While primarily focused on other compounds, some studies have noted that derivatives of this bicyclic system exhibit anti-inflammatory properties, suggesting further avenues for research into their therapeutic applications .

The mechanism by which this compound exerts its effects involves interactions with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific pathways activated depend on the structural modifications made to the core bicyclic framework, which can enhance or inhibit its biological activities .

Q & A

Q. What are the key synthetic routes for 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid?

  • Methodological Answer: The synthesis typically involves constructing the bicyclic framework followed by functionalization. A common approach starts with a Diels-Alder reaction to form the bicyclo[3.2.1]octane core, followed by oxidation at the 8-position using reagents like osmium tetroxide or catalytic oxidation . For the carboxylic acid group, hydrolysis of its methyl ester derivative (e.g., methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate) under acidic or basic conditions is effective. The ester precursor can be synthesized via esterification of the corresponding acid or through PyBroP-mediated condensation reactions with protected intermediates .

Q. How is the structure of this compound characterized?

  • Methodological Answer: Structural confirmation relies on a combination of techniques:
  • NMR : 1^1H and 13^{13}C NMR identify bicyclic protons and carbons, with deshielding observed at C3 (carboxylic acid) and C8 (ketone).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C9_9H12_{12}O4_4) and fragments consistent with the bicyclic system.
  • Infrared Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1650 cm1^{-1} (ketone) validate functional groups .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer: The compound is stable when stored in a dry, sealed container at room temperature. However, the ketone group may react with nucleophiles (e.g., amines), and the carboxylic acid is prone to decarboxylation at elevated temperatures. Stability testing via thermogravimetric analysis (TGA) and accelerated degradation studies under varying pH and temperature conditions is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer: Density functional theory (DFT) calculations can model the compound’s electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while collision cross-section (CCS) predictions via tools like MOBCAL help interpret ion mobility spectrometry data for structural validation .

Q. What strategies resolve contradictions in reported biological activities of bicyclic carboxylic acid derivatives?

  • Methodological Answer: Discrepancies often arise from stereochemical variations or impurities. Strategies include:
  • Chiral HPLC : To isolate enantiomers and assess their individual bioactivities.
  • Metabolic Profiling : Identify degradation products or metabolites that may interfere with assays.
  • Crystallography : Resolve 3D structures to correlate conformation with activity. For example, evidence from cytotoxic sesquiterpene lactones highlights how substituent positioning (e.g., hydroxyl or methyl groups) modulates activity .

Q. How is this compound utilized in designing conformationally constrained peptides?

  • Methodological Answer: The rigid bicyclic scaffold mimics peptide β-turns, enabling the development of protease-resistant analogs. Synthetic protocols involve coupling the carboxylic acid with amino acid residues via solid-phase peptide synthesis (SPPS). For instance, tartaric acid-derived azabicyclic systems (e.g., BTAa analogs) demonstrate enhanced stability and receptor binding specificity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions.
  • Respiratory Protection : For powder handling, use NIOSH-certified N95/P2 masks to avoid inhalation.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use an emergency eyewash station .

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